molecular formula C9H7N5O B1303692 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine CAS No. 338793-16-1

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

Cat. No. B1303692
M. Wt: 201.18 g/mol
InChI Key: VWZMXGIAIXOTIP-UHFFFAOYSA-N
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Description

The compound 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine is a derivative of the triazolopyrimidine family, which is known for its potential biological activities. Although the specific compound is not directly mentioned in the provided papers, the structural analogues and synthetic pathways discussed can offer insights into its characteristics and potential applications.

Synthesis Analysis

The synthesis of related triazolopyrimidine compounds involves multiple pathways. One such pathway includes the deacylation of 5-acetyl Biginelli-like precursors in KOH/H2O, as well as the reduction of 1,2,4-triazolo[1,5-a]pyrimidines using LiAlH4 . These methods could potentially be adapted for the synthesis of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine by modifying the substituents accordingly.

Molecular Structure Analysis

The molecular structure of triazolopyrimidine derivatives is confirmed using various spectroscopic techniques. For instance, 1H and 13C NMR spectroscopy, IR spectroscopy, and elemental analysis are employed to ascertain the structure of these compounds . Additionally, X-ray diffraction analysis provides a definitive structural confirmation, as seen with the sodium salt of a closely related compound .

Chemical Reactions Analysis

The chemical reactivity of triazolopyrimidine derivatives can be quite diverse. For example, 6-functionalized 4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidines can be formylated at position 6, which is a promising step towards further functionalization . In some cases, these compounds can undergo cascade reactions in the presence of KOH/H2O, leading to the formation of entirely different structures, such as a tetrahydro[1,2,4]triazolo[5,1-b]quinazoline derivative .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine are not detailed in the provided papers, the properties of similar compounds can be inferred. Triazolopyrimidines are generally known for their potential as effectors for A2a adenosine receptors and may possess antiseptic activity . The physical properties such as solubility, melting point, and stability would likely be influenced by the furyl and amine substituents on the triazolopyrimidine core.

Scientific Research Applications

Synthesis and Characterization

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine and its derivatives have been synthesized for various research applications, particularly as adenosine receptor antagonists. These compounds have been extensively studied for their binding affinity to adenosine receptors, which are significant in neurological and pharmacological research. For instance, the synthesis of tritium-labeled SCH 58261, a potent non-xanthine A2A adenosine receptor antagonist, was accomplished by reducing its tribromo-phenylethyl analogue with tritium gas. This derivative has shown high binding affinity in rat striatal membranes, indicating its utility in characterizing A2A adenosine receptor subtypes (Baraldi et al., 1996).

Antiseptic Activity

Some derivatives of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine exhibit antiseptic properties. A sodium salt of this compound, closely related to ZM-241385, has shown potential as an effector for A2a adenosine receptors and possesses antiseptic activity. The structural confirmation of these compounds was achieved through NMR spectroscopy, IR spectroscopy, elemental analysis, and X-ray diffraction analysis, highlighting their potential in developing new antiseptic agents (Fedotov et al., 2023).

Anti-epileptic Activities

The search for new anti-epileptic drugs has led to the exploration of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine derivatives. Novel derivatives based on this structure have been synthesized and evaluated for their anti-epileptic activities using in vitro models. Some compounds have shown remarkable anti-epileptic activities, with the pyrimidine-7(4H)-one motif identified as the "active core" for this activity. These findings open new avenues for the development of anti-epileptic medications, offering insights into their mechanisms of action through docking studies using GABAA as docking scaffolds (Ding et al., 2019).

Antibacterial Properties

Research into the antibacterial properties of 7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine derivatives has yielded promising results. These compounds have been tested against various bacterial strains, showing potent inhibitory activity comparable to standard drugs like streptomycin. This suggests potential applications in developing new antibacterial agents, which is crucial given the rising antibiotic resistance (Reddy et al., 2013).

Safety And Hazards

The compound “7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine” is classified as an irritant .

properties

IUPAC Name

7-(furan-2-yl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N5O/c10-8-12-9-11-4-3-6(14(9)13-8)7-2-1-5-15-7/h1-5H,(H2,10,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWZMXGIAIXOTIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C2=CC=NC3=NC(=NN23)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70377317
Record name 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(2-Furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine

CAS RN

338793-16-1
Record name 7-(2-furyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70377317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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